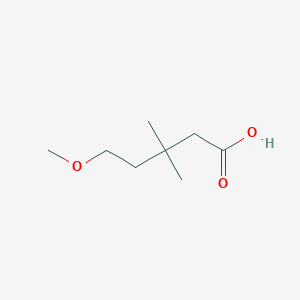

5-Methoxy-3,3-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-3,3-dimethylpentanoic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids. It is characterized by the presence of a methoxy group and two methyl groups attached to a pentanoic acid backbone. Although the specific compound is not directly studied in the provided papers, related compounds with methoxy and methyl groups have been synthesized and analyzed, which can provide insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to low overall yields. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester was achieved in five steps with an overall yield of approximately 20% from 2,4-dihydroxybenzaldehyde . Key reactions in the synthesis included chromenylation and demethoxycarbonylation-alkylation, which could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of methoxy-substituted compounds has been studied using experimental techniques such as X-ray single-crystal analysis and theoretical methods like density functional theory (DFT) calculations . These studies provide detailed information on geometrical parameters and confirm the existence of compounds in specific tautomeric forms. For this compound, similar analyses could elucidate its precise molecular geometry and tautomeric states.

Chemical Reactions Analysis

Chemical reactions involving methoxy and methyl groups have been explored in the literature. For example, polyphosphoric acid (PPA) catalyzed cycliacylation of methoxyphenylpropionic acids led to the formation of dimeric products and indanone derivatives . Additionally, photoreactions of dimethylphenacyl esters have been studied, showing efficient photoenolization and release of carboxylic acids . These findings suggest that this compound may undergo similar cyclization or photoreaction processes under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy- and methyl-substituted compounds are influenced by the presence of these functional groups. For instance, the stability of molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis . The vibrational wavenumbers and nuclear magnetic resonance (NMR) data provide additional insights into the physical properties of these compounds. While specific data for this compound is not available, analogous compounds exhibit properties that can be inferred for this compound.

Aplicaciones Científicas De Investigación

Synthesis of Estrogenic Compounds : Research from 1952 by Sturnick and Gargill discusses the synthesis and biological effects of estrogenic compounds derived from allenolic acid, one of which includes a derivative similar to 5-Methoxy-3,3-dimethylpentanoic acid (Sturnick & Gargill, 1952).

Chemical Synthesis : A study by Henry and Jacobs in 2001 details a five-step synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, showcasing the methodology in chemical synthesis related to this compound (Henry & Jacobs, 2001).

Study of Ultraviolet Spectra : Ahmed and Robinson's 1967 research investigated the ultraviolet spectra of 5-Methoxy-3,3-dimethyl and -1,3,3-trimethyl-3H-indolium cations, contributing to the understanding of structural features in such compounds (Ahmed & Robinson, 1967).

Microbial Biotransformation : A 2007 study by Hsu et al. explored the biotransformation of gallic acid by Beauveria sulfurescens, leading to the formation of various compounds including a methoxy-benzoic acid derivative, demonstrating the potential of microbial processes in generating metabolites (Hsu et al., 2007).

Electrochemical Processes : Brettle and Cox's 1969 study on the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, yielding various products including a dimethylpentanone, reveals insights into electrochemical processes related to such compounds (Brettle & Cox, 1969).

Medicinal Chemistry : The development of 5-lipoxygenase-activating protein leukotriene synthesis inhibitors, including a compound with a structure similar to this compound, was detailed in a study by Hutchinson et al. in 2009, highlighting its therapeutic potential (Hutchinson et al., 2009).

Safety and Hazards

The safety information for 5-Methoxy-3,3-dimethylpentanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propiedades

IUPAC Name |

5-methoxy-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,4-5-11-3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBWMBLNGCUCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)

![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)